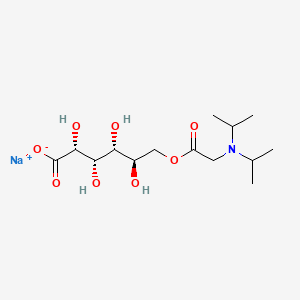
D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt: is a chemical compound with the molecular formula C14H25NO9Na. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used in analytical chemistry for separation and analysis purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt typically involves esterification reactions. The process begins with D-Gluconic acid and N,N-diisopropylglycine as the starting materials. The esterification reaction is catalyzed by acidic or basic conditions, often using reagents like sulfuric acid or sodium hydroxide. The reaction is carried out under controlled temperatures to ensure the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production often employs continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In analytical chemistry, D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures .
Biology: The compound is utilized in biochemical assays and studies involving enzyme kinetics and metabolic pathways .
Medicine: In the medical field, it is explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mecanismo De Acción
The mechanism of action of D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release D-Gluconic acid and N,N-diisopropylglycine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular processes .
Comparación Con Compuestos Similares
- D-Gluconic acid, 6-ester with N,N-dimethylglycine, calcium salt (2:1)
- D-Gluconic acid, 6-ester with N,N-diisopropylglycine, calcium salt (2:1)
Comparison: Compared to its similar compounds, D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt exhibits unique properties such as higher solubility in water and distinct reactivity patterns. These characteristics make it particularly suitable for specific applications in analytical chemistry and industrial processes .
Propiedades
Número CAS |
93981-18-1 |
|---|---|
Fórmula molecular |
C14H26NNaO8 |
Peso molecular |
359.35 g/mol |
Nombre IUPAC |
sodium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C14H27NO8.Na/c1-7(2)15(8(3)4)5-10(17)23-6-9(16)11(18)12(19)13(20)14(21)22;/h7-9,11-13,16,18-20H,5-6H2,1-4H3,(H,21,22);/q;+1/p-1/t9-,11-,12+,13-;/m1./s1 |
Clave InChI |
XBXQEPCEJCWPKQ-HHBTZVFLSA-M |
SMILES isomérico |
CC(C)N(CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)C(C)C.[Na+] |
SMILES canónico |
CC(C)N(CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O)C(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


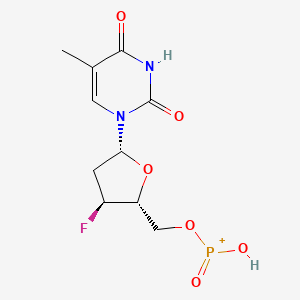
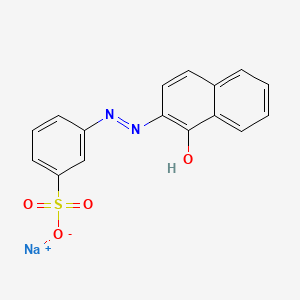
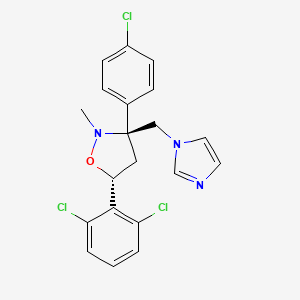
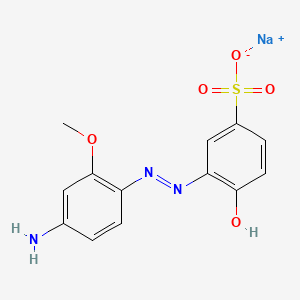
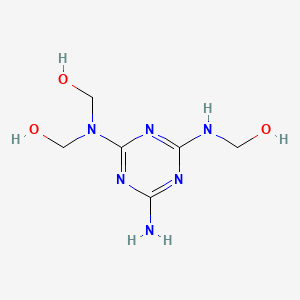
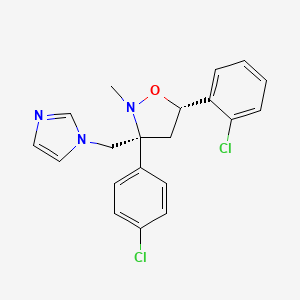
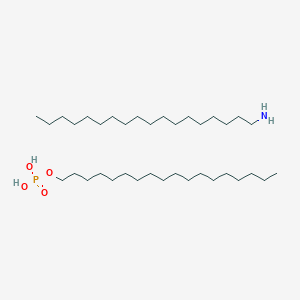

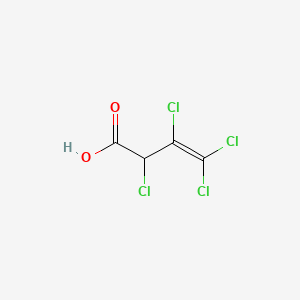
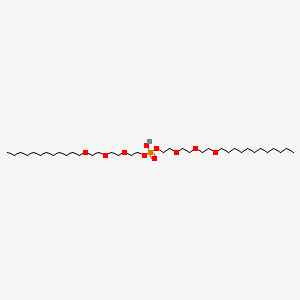
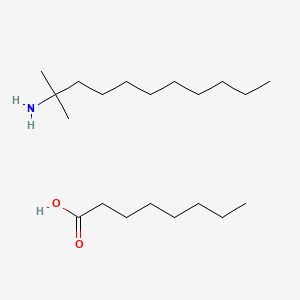
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)

![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
